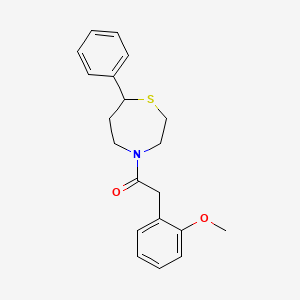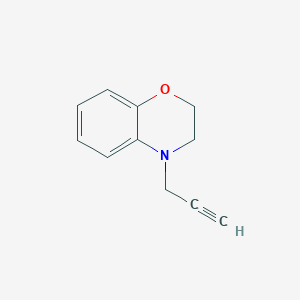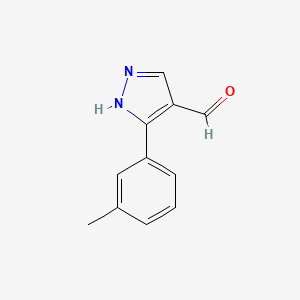![molecular formula C20H22N4O5S B2804147 5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide CAS No. 1297610-01-5](/img/structure/B2804147.png)
5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrazole derivative, which is a type of organic compound containing a five-membered aromatic ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with various functional groups including an ethoxyphenyl group, a sulfamoyl group, a methoxyphenyl group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring and the various substituents. The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially participate in a variety of chemical reactions. The specific reactions would depend on the conditions and the other reactants present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide, sulfamoyl, and ether groups could impact its solubility in different solvents .科学的研究の応用
Synthesis and Characterization
The compound 5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide, due to its structural complexity, is a topic of interest in synthetic chemistry research. Studies on similar pyrazole derivatives demonstrate the synthesis and characterization of novel compounds, highlighting their potential in medicinal chemistry. For instance, Hassan et al. (2014) synthesized a series of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, focusing on their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This illustrates the compound's relevance in developing therapeutic agents through chemical synthesis and biological evaluation Hassan, Hafez, & Osman, 2014.
Cytotoxic and Antiproliferative Activities
The investigation into the biological activities of pyrazole derivatives includes evaluating their cytotoxic and antiproliferative effects. Mert et al. (2014) designed and synthesized pyrazole-sulfonamide derivatives, assessing their in vitro antiproliferative activities against HeLa and C6 cell lines. These studies demonstrate the potential use of such compounds in cancer research, providing insights into their mechanisms of action and efficacy as anticancer agents Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014.
Antimicrobial and Antibacterial Properties
Research on pyrazole derivatives also explores their antimicrobial and antibacterial properties. Gein et al. (2019) synthesized 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides and tested them for analgesic, anti-inflammatory, and antimicrobial activities. This highlights the compound's potential in developing new antimicrobial agents, contributing to the fight against resistant bacterial strains Gein, Bobrovskaya, Russkikh, Novikova, Gein, Karpenko, Chashchina, Dmitriev, & Yankin, 2019.
Electrochemical Studies
Electrochemical studies on similar compounds provide insights into their redox behavior, which is crucial for understanding their interaction mechanisms at the molecular level. Seth, Bannerjee, and Sharma (1981) conducted polarographic studies on a closely related pyrazole derivative, shedding light on its reduction processes in different pH ranges. Such studies are essential for the development of electrochemical sensors and understanding the compound's stability and reactivity under various conditions Seth, Bannerjee, & Sharma, 1981.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-5-methylpyrazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-4-29-16-10-8-14(9-11-16)24-30(26,27)20-18(13(2)22-23-20)19(25)21-15-6-5-7-17(12-15)28-3/h5-13,18,20,22-24H,4H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYMBAPMJAESFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2C(C(NN2)C)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2804069.png)

![6-(4-fluorophenyl)-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2804071.png)
![2-(3-{[2-(cyclopentylamino)-2-oxoethyl]thio}-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2804075.png)

![N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2804081.png)
![1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2804082.png)

![Ethyl 4-[2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2804084.png)
![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-chlorophenyl)methyl]oxamide](/img/structure/B2804085.png)

![7-[(E)-but-2-enyl]-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione](/img/structure/B2804087.png)
